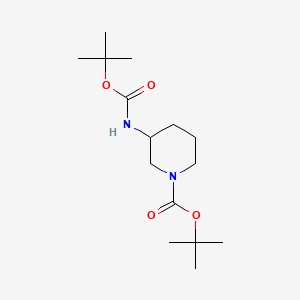![molecular formula C9H8N2O2 B568021 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid CAS No. 1315359-97-7](/img/structure/B568021.png)
3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid: is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid can be achieved through various synthetic strategies. Common methods include:
Condensation Reactions: These involve the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of suitable precursors in the presence of oxidizing agents.
Tandem Reactions: These involve sequential reactions that occur in a single reaction vessel, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antituberculosis agent, with significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and targets.
Industrial Applications: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block in the development of pharmaceuticals.
作用机制
The mechanism of action of 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
相似化合物的比较
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound exhibits similar antituberculosis activity and shares a similar structural framework.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives of imidazo[1,2-a]pyridine have been studied for their biological activities, including anticancer, antimicrobial, and antiviral properties.
Uniqueness: 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its efficacy against multidrug-resistant and extensively drug-resistant tuberculosis strains highlights its potential as a valuable therapeutic agent .
属性
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-8-4-7(9(12)13)2-3-11(6)8/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWNPQFVBMAHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315359-97-7 |
Source


|
| Record name | 3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)


![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)



